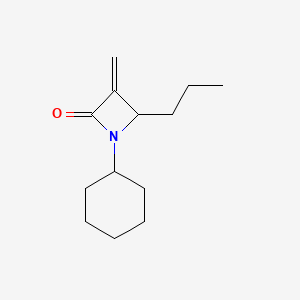![molecular formula C34H46BrO2P B14437337 Phosphonium, [7-(2-hexyl-1,3-dioxolan-2-yl)heptyl]triphenyl-, bromide CAS No. 78009-99-1](/img/structure/B14437337.png)
Phosphonium, [7-(2-hexyl-1,3-dioxolan-2-yl)heptyl]triphenyl-, bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonium, [7-(2-hexyl-1,3-dioxolan-2-yl)heptyl]triphenyl-, bromide is an organic compound with the molecular formula C22H24BrO2P. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. This compound is known for its role in the preparation of fluorescent probes and its use in catalytic reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phosphonium, [7-(2-hexyl-1,3-dioxolan-2-yl)heptyl]triphenyl-, bromide typically involves the following steps:
Reaction of Triphenylphosphine with Brominating Agents: Triphenylphosphine is reacted with brominating agents such as bromine or hydrogen bromide to form triphenylphosphonium bromide.
Formation of the Dioxolane Ring: The triphenylphosphonium bromide is then reacted with 1,3-dioxolane derivatives under suitable conditions to form the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors and controlled environments to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonium, [7-(2-hexyl-1,3-dioxolan-2-yl)heptyl]triphenyl-, bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, alkoxides, amines.
Major Products Formed
Oxidation Products: Phosphine oxides.
Reduction Products: Phosphine derivatives.
Substitution Products: Various substituted phosphonium salts.
Applications De Recherche Scientifique
Phosphonium, [7-(2-hexyl-1,3-dioxolan-2-yl)heptyl]triphenyl-, bromide has several scientific research applications:
Fluorescent Probes: Used in the preparation of ratiometric fluorescent probes for the specific detection of cysteine over homocysteine and glutathione.
Antitumor Agents: Utilized in the synthesis of antitumor agents and regio-selective preparation of indole derivatives via rhodium-catalyzed domino hydroformylation/indolization.
Mécanisme D'action
The mechanism of action of Phosphonium, [7-(2-hexyl-1,3-dioxolan-2-yl)heptyl]triphenyl-, bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific pathways, depending on its structure and the nature of the target. For example, it inhibits calmodulin kinase II by binding to its active site, thereby preventing the phosphorylation of target proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide: Similar in structure and used in similar applications.
Triphenylphosphonium bromide: A simpler compound used as a precursor in the synthesis of more complex phosphonium salts.
Uniqueness
Phosphonium, [7-(2-hexyl-1,3-dioxolan-2-yl)heptyl]triphenyl-, bromide is unique due to its specific dioxolane ring structure, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specialized applications such as fluorescent probe preparation and catalytic reactions .
Propriétés
Numéro CAS |
78009-99-1 |
|---|---|
Formule moléculaire |
C34H46BrO2P |
Poids moléculaire |
597.6 g/mol |
Nom IUPAC |
7-(2-hexyl-1,3-dioxolan-2-yl)heptyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C34H46O2P.BrH/c1-2-3-4-17-26-34(35-28-29-36-34)27-18-6-5-7-19-30-37(31-20-11-8-12-21-31,32-22-13-9-14-23-32)33-24-15-10-16-25-33;/h8-16,20-25H,2-7,17-19,26-30H2,1H3;1H/q+1;/p-1 |
Clé InChI |
RDFRVDXBTQSCBY-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCC1(OCCO1)CCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


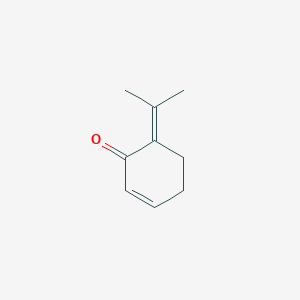
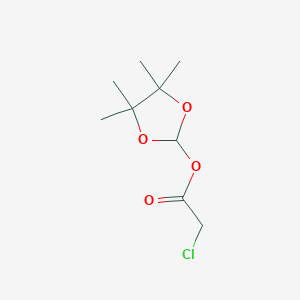
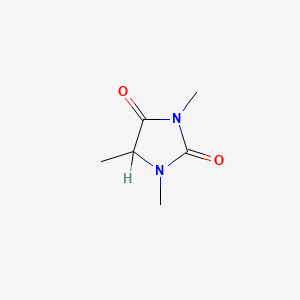

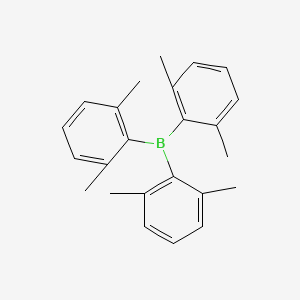
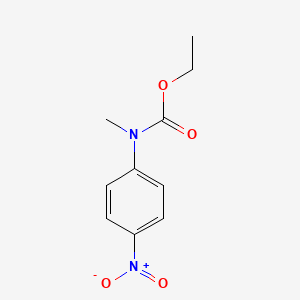



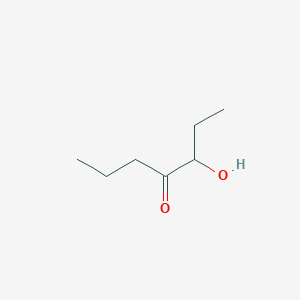
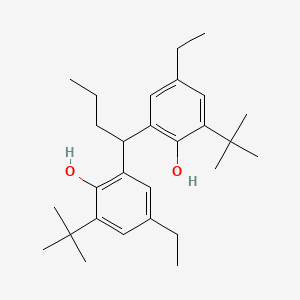
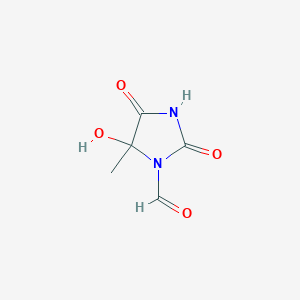
![Methyl [4-(4-methoxyphenoxy)phenyl]carbamate](/img/structure/B14437323.png)
